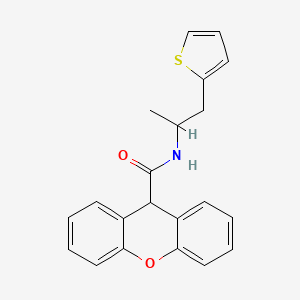
(E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that can be harnessed for studying various biological and chemical processes, such as drug discovery, catalysis, and material science .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging. Traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation have been developed for the challenging coupling of 2-pyridine nucleophiles with (hetero)aryl electrophiles . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Molecular Structure Analysis
The molecular structure of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” is complex, and it’s important to note that the compound contains a pyrazole ring, a pyridine ring, and an ethoxyphenyl group .
Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, 2-pyridine organometallics are capricious coupling partners and 2-pyridyl boron reagents in particular are notorious for their instability and poor reactivity in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(E)-3-(2-ethoxyphenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide” are not fully detailed in the available resources .
科学的研究の応用
Synthetic Pathways and Chemical Selectivity
The synthesis and chemistry of heterocyclic N-oxide derivatives, including pyridine and pyrazole motifs, are well-documented for their versatility as synthetic intermediates and their biological significance. Such compounds have shown potential in metal complexes formation, catalyst design, and medicinal applications due to their diverse functionalities (Li et al., 2019). Moreover, the selectivity and potency of chemical inhibitors targeting cytochrome P450 isoforms in human liver microsomes have been evaluated, highlighting the crucial role of specific inhibitors in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Medicinal Applications
Research on pyrazole and pyridine derivatives has led to significant discoveries in medicinal chemistry, showcasing a broad spectrum of pharmacological properties. Compounds with such scaffolds have been explored for their anticancer, antibacterial, anti-inflammatory, and kinase inhibition activities. The review on pyrazolo[3,4-b]pyridine kinase inhibitors, for instance, underscores the versatility of this scaffold in interacting with kinases via multiple binding modes, making it a valuable component in designing kinase inhibitors (Wenglowsky, 2013).
Potential for New CNS Acting Drugs
Another domain of interest is the development of central nervous system (CNS) acting drugs. Functional chemical groups, including pyrazole derivatives, are considered promising lead molecules for synthesizing compounds with potential CNS activity. This highlights the ongoing search for new therapeutic agents that can address CNS disorders with fewer side effects, such as addiction or tolerance (Saganuwan, 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid. The resulting product is then subjected to E/Z isomerization to obtain the desired (E)-isomer.", "Starting Materials": [ "2-ethoxybenzohydrazide", "pyridine-3-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "acetic acid", "glacial acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-ethoxybenzohydrazide with pyridine-3-carbaldehyde in ethanol in the presence of catalytic amount of p-toluenesulfonic acid to yield N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide.", "Step 2: Cyclization of N'-(pyridin-3-ylmethylene)-2-ethoxybenzohydrazide with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of acetic acid and glacial acetic acid to yield (E/Z)-3-(2-ethoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide.", "Step 3: Separation of (E)-isomer from (Z)-isomer by column chromatography using a suitable solvent system." ] } | |
CAS番号 |
1285541-84-5 |
分子式 |
C18H17N5O2 |
分子量 |
335.367 |
IUPAC名 |
3-(2-ethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-17-8-4-3-7-14(17)15-10-16(22-21-15)18(24)23-20-12-13-6-5-9-19-11-13/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChIキー |
FNAUOFCIRPRJPF-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


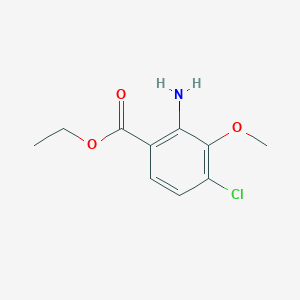
![2-[3-(3-Bromophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391648.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2391654.png)
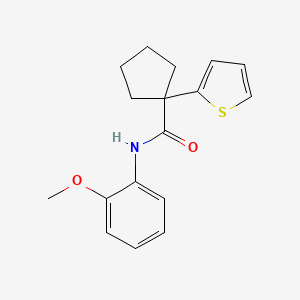
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
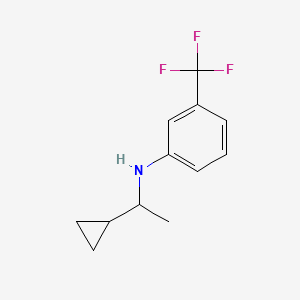
![4-[[2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetyl]amino]benzoic acid](/img/structure/B2391661.png)

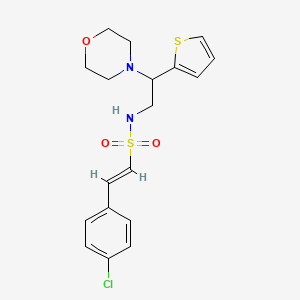
![N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2391664.png)
